4-nitro-N-(pentan-2-yl)benzamide
Description
4-Nitro-N-(pentan-2-yl)benzamide is a benzamide derivative featuring a nitro group at the para position of the benzene ring and a pentan-2-yl substituent on the amide nitrogen. These compounds are often studied for their physicochemical properties, synthetic accessibility, and biological activities, including anticonvulsant, antiparasitic, and catalytic applications .
Properties
IUPAC Name |
4-nitro-N-pentan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-4-9(2)13-12(15)10-5-7-11(8-6-10)14(16)17/h5-9H,3-4H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACGXSVFWGUWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(pentan-2-yl)benzamide typically involves the condensation of 4-nitrobenzoic acid with pentan-2-amine. The reaction is facilitated by the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, has been reported to enhance the efficiency and eco-friendliness of the process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(pentan-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products
Reduction: 4-amino-N-(pentan-2-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-nitrobenzoic acid and pentan-2-amine.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Recent studies have indicated that compounds similar to 4-nitro-N-(pentan-2-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole, which share structural similarities, have been reported to possess potent activity against a range of bacteria and fungi. The presence of electron-withdrawing groups, such as nitro groups, enhances their antimicrobial efficacy.
| Compound | Activity | MIC (µg/ml) | Reference |
|---|---|---|---|
| Benzimidazole Derivative 1 | Antibacterial | 12.5–25 | Desai et al., 2014 |
| Benzimidazole Derivative 2 | Antifungal | 25–62.5 | Desai et al., 2014 |
2. Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Studies involving benzimidazole derivatives indicate that they can significantly reduce inflammation in various models, suggesting that 4-nitro-N-(pentan-2-yl)benzamide may have similar effects.
| Compound | Inhibition (%) | Dose (mg/kg) | Reference |
|---|---|---|---|
| Compound A | 72% | 20 | Chikkula & Sundararajan, 2017 |
| Compound B | 74% | 50 | Rathore et al., 2017 |
3. Analgesic Effects
Research into related compounds has revealed analgesic properties, with some derivatives demonstrating notable pain relief comparable to standard analgesics like diclofenac.
| Compound | Analgesic Activity (%) | Reference |
|---|---|---|
| Compound C | 78.12% (vs. diclofenac 75%) | Datar & Limaye, 2015 |
| Compound D | 88.24% (vs. diclofenac 90.76%) | Brishty et al., 2020 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial properties of benzimidazole derivatives, researchers synthesized several variants and tested their efficacy against common pathogens such as E. coli and S. aureus. The findings indicated that compounds with nitro substitutions exhibited enhanced activity compared to their non-nitro counterparts.
Case Study 2: Anti-inflammatory Testing
Another study focused on the anti-inflammatory effects of a series of benzimidazole derivatives in a murine model of inflammation induced by xylene. The results demonstrated significant reductions in ear edema for compounds similar to 4-nitro-N-(pentan-2-yl)benzamide, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-nitro-N-(pentan-2-yl)benzamide is primarily attributed to its ability to interact with biological targets through its nitro and amide functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antiparasitic effects. The amide linkage allows the compound to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 4-nitro-N-(pentan-2-yl)benzamide with analogous compounds, focusing on molecular features, synthesis, and bioactivity.
Table 1: Comparative Analysis of 4-Nitrobenzamide Derivatives
Key Findings
Structural Influence on Physicochemical Properties Side Chain Complexity: Bulky or heterocyclic substituents (e.g., oxadiazole in or quinoline in ) correlate with higher molecular weights (>300 Da) and elevated melting points (e.g., 195–197°C for the oxadiazole derivative) . Lipophilicity: Alkyl/alkoxy side chains (e.g., pentan-2-yl or propoxyphenyl) enhance lipophilicity (logP ~3.99 for the propoxyphenyl analog), which may improve membrane permeability .
Synthetic Accessibility High-yield syntheses (>85%) are achieved via acylation or coupling reactions (e.g., 97% yield for the quinoline derivative using 4-nitrobenzoyl chloride ). Hydrogenation of nitro precursors (e.g., in ) or gold-catalyzed cyclization (e.g., in ) are effective for functionalizing the benzamide core.
Biological Activity Antiparasitic Activity: NTB (C₁₀H₇N₄O₄S) inhibits Leishmania mexicana and Trypanosoma cruzi at low micromolar concentrations (IC₅₀: 18–24 µM) . Anticonvulsant Potential: Derivatives like N-(2-chloro-6-methylphenyl)-4-nitrobenzamide exhibit potency exceeding phenytoin in maximal electroshock (MES) tests .
Applications in Catalysis
- 4-Nitro-N-(2-(phenylethynyl)phenyl)benzamide serves as a precursor in gold(I)-catalyzed cyclization to synthesize bioactive oxazines .
Biological Activity
4-nitro-N-(pentan-2-yl)benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its chemical properties, synthesis, and biological activities, supported by research findings and case studies.
4-nitro-N-(pentan-2-yl)benzamide, also known by its IUPAC name, features a nitro group (-NO₂) attached to a benzamide structure. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.
Synthesis
The synthesis of 4-nitro-N-(pentan-2-yl)benzamide typically involves the following steps:
- Nitration of Benzamide : The benzamide is nitrated using a mixture of concentrated nitric and sulfuric acids.
- Alkylation : The resulting nitro compound is then reacted with 2-pentanamine to introduce the pentan-2-yl group.
Antimicrobial Properties
Research indicates that nitro-containing compounds often exhibit significant antimicrobial activity. A study highlighted that various nitro derivatives, including those similar to 4-nitro-N-(pentan-2-yl)benzamide, showed promising results against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell walls and interference with nucleic acid synthesis .
Anti-inflammatory Effects
The anti-inflammatory potential of nitro compounds has also been explored. For instance, derivatives with similar structures have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. These compounds may act by modulating signaling pathways associated with inflammation .
Case Studies
- Study on Inhibition of iNOS : A case study demonstrated that related nitro compounds effectively inhibited inducible nitric oxide synthase (iNOS), which plays a crucial role in inflammatory responses. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
- Antiparasitic Activity : Another research highlighted the use of nitro compounds in developing antiparasitic drugs. The reduction of the nitro group can lead to toxic effects on parasites while being less harmful to humans, indicating a selective toxicity that can be harnessed for therapeutic purposes .
The biological activity of 4-nitro-N-(pentan-2-yl)benzamide can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : Nitro groups can participate in redox reactions, leading to the formation of reactive intermediates that inhibit enzyme activity.
- Cell Membrane Disruption : The hydrophobic pentan-2-yl group may enhance membrane permeability, allowing for better penetration into cells.
Comparative Biological Activity Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
